molecular formula C16H22ClNO5 B5196465 1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid

1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid

Cat. No.: B5196465
M. Wt: 343.80 g/mol
InChI Key: IQFMMDRFAMTXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyrrolidine ring attached to a chloromethylphenoxy group via a propyl chain, and it is often used in its oxalic acid salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 2-chloro-4-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-4-methylphenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine oxalate
  • 1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine ethanedioate

Uniqueness

1-[3-(2-Chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.C2H2O4/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFMMDRFAMTXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.